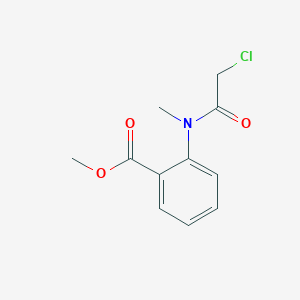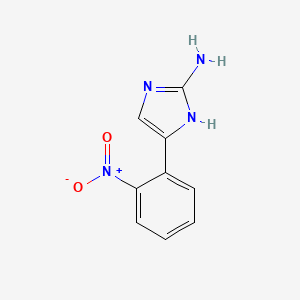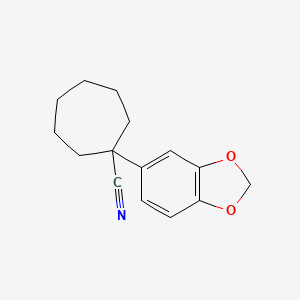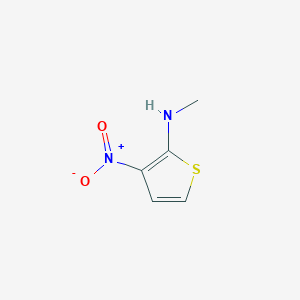
3-Methoxy-3-methylpyrrolidine
Overview
Description
3-Methoxy-3-methylpyrrolidine is a chemical compound with the empirical formula C6H14ClNO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidines, including 3-Methoxy-3-methylpyrrolidine, involves various methods. One efficient method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular structure of 3-Methoxy-3-methylpyrrolidine can be analyzed using various techniques such as X-ray crystallography and 3D model viewers . These tools can provide detailed information about the molecule’s atomic arrangement and spatial configuration.Chemical Reactions Analysis
The chemical reactions involving 3-Methoxy-3-methylpyrrolidine can be complex. For instance, the compound can undergo C(sp3)-H alkylation and arylation in the presence of a nickel catalyst and benzaldehyde . It can also participate in regio- and enantioselective hydroalkylation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-3-methylpyrrolidine can be analyzed using various techniques. These properties are influenced by the chemistry of the material, including its molecular structure and functional groups .Scientific Research Applications
Chemoenzymatic Synthesis
3-Methoxy-3-methylpyrrolidine has been utilized in chemoenzymatic synthesis. A study by Kamal et al. (2004) describes the facile enantioselective synthesis of this compound, highlighting its importance as an intermediate in the development of new pharmaceutical compounds like the quinolone antitumor agent AG-7352 (Kamal et al., 2004).
Neuroleptic Activity
Another study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of various benzamides, including compounds derived from 3-methoxy-3-methylpyrrolidine. This research contributes to the understanding of the compound's potential in the development of treatments for psychosis (Iwanami et al., 1981).
Synthesis of Analogues and Derivatives
The versatility of 3-methoxy-3-methylpyrrolidine extends to the synthesis of various analogues and derivatives. A study by Ma et al. (2020) developed methods for synthesizing methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate and hygrine, important intermediates for tropane alkaloids, using 3-methoxy-3-methylpyrrolidine as a key intermediate (Ma et al., 2020).
Role in Organic Chemistry
In organic chemistry, 3-methoxy-3-methylpyrrolidine is often used as a starting material or intermediate for various synthetic routes. D’hooghe et al. (2009) demonstrated its use in the synthesis of 3-amino-2-methylpyrrolidines via a novel protocol involving reductive ring closure and O-deprotection (D’hooghe et al., 2009).
Pharmaceutical Development
The compound's utility in pharmaceutical development is further highlighted by Tsuzuki et al. (2001), who reported on the efficient synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, vital for creating novel quinolone antitumor agents (Tsuzuki et al., 2001).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methoxy-3-methylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8-2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSUXKPECVWYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-3-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]aniline](/img/structure/B3364361.png)

